Zinc dioleate

Description

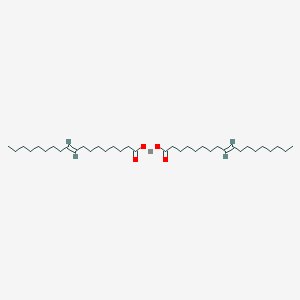

Structure

2D Structure

Properties

CAS No. |

557-07-3 |

|---|---|

Molecular Formula |

C36H66O4Zn |

Molecular Weight |

628.3 g/mol |

IUPAC Name |

zinc bis(octadec-9-enoate) |

InChI |

InChI=1S/2C18H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |

InChI Key |

LPEBYPDZMWMCLZ-UHFFFAOYSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Zn] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Zn] |

Other CAS No. |

557-07-3 |

physical_description |

Liquid |

Synonyms |

9-Octadecenoic acid(Z). zinc salt |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Techniques for Zinc Oleate

Direct Precipitation and Interfacial Reaction Approaches for Zinc Oleate (B1233923) Synthesis

Direct precipitation and interfacial reactions are foundational methods for synthesizing zinc oleate. These techniques rely on the reaction between a zinc salt and an oleate source, leading to the formation of insoluble zinc oleate, which then precipitates from the solution.

The direct precipitation method typically involves reacting a zinc salt, such as zinc acetate (B1210297) or zinc nitrate, with oleic acid or an alkali metal oleate like sodium oleate in a suitable solvent. researchgate.netgoogle.com One approach involves the direct reaction of zinc acetate and oleic acid at elevated temperatures (100-180°C) under an inert atmosphere to prevent oxidation. google.com The acetic acid byproduct is then distilled off, and the zinc oleate is precipitated by cooling and adding a non-polar solvent like n-hexane. google.com Another variation is a low-temperature aqueous process where a fatty acid is added to a slurry of zinc oxide and a catalyst, yielding the fatty acid zinc salt. patsnap.com

Interfacial reaction represents a specific type of precipitation where the reaction occurs at the boundary between two immiscible liquid phases. A common example is the reaction between zinc chloride in an aqueous/alcoholic phase and sodium oleate in an organic phase, such as hexane. acs.org The resulting zinc oleate complex is preferentially soluble in the organic layer, which is then separated, washed, and dried to yield the final product. acs.org This method allows for a clean separation of the product from the reactants and byproducts.

The general chemical reaction for the formation of zinc oleate from a zinc salt and oleic acid can be represented as: Zn2+ + 2C17H33COOH → Zn(C17H33COO)2 + 2H+. researchgate.net

Solvothermal and hydrothermal methods are variations of precipitation reactions conducted in a closed system (an autoclave) under elevated temperature and pressure. The solvent is the primary distinction, with hydrothermal methods using water and solvothermal methods using other organic solvents. These techniques are particularly effective for producing crystalline materials with well-defined morphologies.

For metal oleates, hydrothermal synthesis can involve the hydrolysis of the metal oleates in a multiphase system, such as an oleic acid-water-pentanol system. researchgate.net This approach allows for the control of particle size through polarity-driven precipitation. researchgate.net While direct synthesis of zinc oleate via this method is less commonly detailed than for other metal oleates like iron oleate, the principles are transferable. researchgate.netresearchgate.net The process generally involves heating a mixture of a zinc precursor and oleic acid in a sealed vessel, where the increased pressure and temperature facilitate the reaction and crystallization process, offering control over the product's morphology. nih.govnih.gov By adjusting parameters such as temperature, reaction time, and the presence of capping agents, different structures like nanorods or nanoparticles can be targeted. nih.gov

Green chemistry principles are increasingly being applied to the synthesis of zinc oleate to reduce environmental impact and improve efficiency. Key aspects include the use of environmentally benign reagents, reduction of solvent use, and energy efficiency.

One approach is the use of inexpensive and environmentally friendly reagents like zinc chloride and sodium oleate. acs.org Solvent-free synthesis is another key green methodology. For instance, the reaction between zinc oxide and oleic acid can be performed with minimal or no solvent, relying on the melting of the fatty acid to create the reaction medium. acs.org This reduces volatile organic compound (VOC) emissions and simplifies product work-up. Mechanochemical methods, involving the grinding of solid reactants, represent another solvent-free route that can be applied.

Additionally, processes that allow for the recovery and reuse of solvents and byproducts align with green chemistry principles. In a method reacting zinc acetate with oleic acid, the acetic acid byproduct can be recovered, and the n-hexane used for precipitation can be recycled. google.com The use of catalysts that allow the reaction to proceed at lower temperatures, such as 60-75°C, also contributes to a greener process by reducing energy consumption. patsnap.com

Precursor-Based Synthesis Strategies for Zinc Oleate

In many applications, particularly in nanomaterial synthesis, zinc oleate is not the final product but a crucial intermediate or precursor. Precursor-based strategies focus on preparing a well-defined zinc oleate complex that is subsequently used in a controlled decomposition or reaction step to form other materials, most notably ZnO nanocrystals. researchgate.netacs.org

The synthesis of this zinc oleate precursor often follows the direct precipitation or interfacial reaction methods described previously. For example, a zinc-oleate complex can be prepared by reacting zinc chloride with sodium oleate in a solvent mixture of ethanol (B145695), water, and hexane. acs.org After reaction, the organic layer containing the zinc oleate is isolated. This precursor is then purified and can be stored as a stable solid before being used for further synthesis. acs.org The advantage of this two-step approach is the ability to isolate and characterize the zinc oleate precursor, which allows for greater control and reproducibility in the subsequent formation of nanomaterials. researchgate.net

| Precursor | Reactant | Solvent System | Temperature (°C) | Reference |

| Zinc Chloride | Sodium Oleate | Ethanol/Water/Hexane | 70 | acs.org |

| Zinc Nitrate | Sodium Oleate | Aqueous | Room Temp | researchgate.net |

| Zinc Acetate | Oleic Acid | Trioctylamine | 280 | acs.org |

| Zinc Acetate Dihydrate | Oleic Acid | 1-Octadecene | 230 | mpg.de |

Thermal decomposition is a widely used method for producing metal oxide nanoparticles. In the context of zinc oleate, this process often involves the in-situ formation of the complex followed by its decomposition. A zinc precursor, such as zinc acetate, is heated in a high-boiling-point solvent containing oleic acid. rsc.orgmdpi.com

Initially, as the temperature increases, the zinc acetate reacts with oleic acid to form zinc oleate and acetic acid. google.comacs.org As the temperature is further elevated (typically above 250°C), the newly formed zinc oleate complex undergoes thermolysis. researchgate.netacs.org This decomposition process leads to the nucleation and growth of ZnO nanocrystals. The oleic acid, or the oleate anion from the decomposed complex, simultaneously acts as a capping agent, binding to the surface of the growing nanocrystals. This surface passivation controls the growth, prevents aggregation, and provides solubility in non-polar solvents. nih.gov The final size and shape of the ZnO nanocrystals are heavily influenced by reaction parameters such as temperature, heating rate, and the concentration of precursors and capping agents. researchgate.netrsc.org

Transesterification is a chemical reaction involving the exchange of the organic group of an ester with the organic group of an alcohol. While less common for the direct synthesis of zinc oleate from bulk materials, related processes can be employed. Zinc compounds, including zinc carboxylates, are known to be effective catalysts for transesterification reactions, such as in biodiesel production. researchgate.netresearchgate.netufba.br

A relevant synthetic route involves a two-step process starting from a triglyceride like castor oil to produce zinc ricinoleate (B1264116), a compound structurally similar to zinc oleate. mdpi.com This process first involves the transesterification of the oil with methanol (B129727) to produce methyl ricinoleate. In a subsequent step, this methyl ester undergoes saponification in the presence of zinc oxide and an alkali catalyst (NaOH) to yield the final zinc ricinoleate product. mdpi.com This methodology demonstrates that ester exchange and related reactions can be viable pathways for producing metal soaps like zinc oleate, potentially offering routes that can utilize bio-based feedstocks. mdpi.com

Control over Morphology and Particle Size in Zinc Oleate Synthesis

Controlling the morphology (shape) and particle size of zinc oleate during its synthesis is crucial, as these properties influence its reactivity as a precursor and its performance in various applications. Several key parameters in the synthesis process can be manipulated to achieve this control.

Temperature and Reaction Time: In precipitation and thermal decomposition methods, temperature is a critical factor. Higher temperatures can lead to faster reaction rates and can favor the growth of larger crystals over the nucleation of new ones. researchgate.netnih.gov For instance, in the reflux synthesis of zinc oleate nanorods, the reaction is carried out at a high temperature of 280°C for 2 hours to promote anisotropic growth. acs.org

Reactant Concentrations and Ratios: The molar ratio of the zinc precursor to the oleic acid (or oleate source) significantly impacts the outcome. An excess of oleic acid can act as a solvent and a capping agent, limiting particle growth and leading to smaller, more uniform nanoparticles. nih.gov The concentration of the reactants themselves also plays a role; higher concentrations can lead to higher supersaturation, favoring rapid nucleation and the formation of smaller particles. researchgate.net

Solvent System: The choice of solvent affects the solubility of reactants and the synthesized zinc oleate, thereby influencing precipitation kinetics. In interfacial synthesis, the properties of the organic and aqueous phases determine the rate of reaction at the interface. acs.org In solvothermal methods, the solvent's polarity and boiling point can alter the reaction environment and influence the final morphology. nih.gov

pH: The pH of the reaction medium, particularly in aqueous or hydrothermal systems, can affect the speciation of both the zinc ions and the oleic acid, thereby influencing the reaction pathway and the morphology of the resulting product. rsc.org

Additives and Capping Agents: The presence of additional molecules, such as amines (e.g., trioctylamine, oleylamine) or other surfactants, can profoundly influence crystal growth. acs.orgnih.gov These molecules can selectively bind to different crystal facets, inhibiting growth in certain directions and promoting it in others, leading to specific morphologies like nanorods or nanoprisms. acs.orgnih.gov

By carefully tuning these parameters, researchers can synthesize zinc oleate with desired characteristics, from amorphous powders to well-defined crystalline structures like nanorods with lengths of 1-1.2 µm and widths of 50-60 nm. acs.org

Purification and Yield Optimization Strategies for Research-Grade Zinc Oleate

The synthesis of research-grade zinc oleate necessitates meticulous purification and yield optimization strategies to remove unreacted precursors, byproducts, and other impurities. The purity and yield of the final product are critically influenced by the chosen synthetic route and subsequent purification processes. Common impurities include residual oleic acid, unreacted zinc salts (such as zinc acetate or zinc chloride), and solvent residues. google.comacs.org

Purification Techniques

Achieving high-purity zinc oleate, suitable for applications like the synthesis of monodisperse nanoparticles, involves several key purification steps. These methods primarily leverage solubility differences between zinc oleate and potential contaminants.

Washing and Solvent Extraction: A fundamental step in purification involves washing the crude zinc oleate precipitate. A typical procedure involves synthesizing a zinc-oleate complex from zinc chloride and sodium oleate in a solvent mixture of ethanol, water, and hexane. The resulting organic layer containing the complex is then washed multiple times with distilled water to remove water-soluble impurities. acs.org Following the initial synthesis, the crude product is often washed with a sequence of solvents. For instance, after precipitation, the product can be washed with water, ethanol, methanol, and acetone (B3395972) to remove various impurities. rsc.org In another method, after reacting zinc acetate and oleic acid, the crude product is filtered and washed to remove residual zinc acetate, followed by a wash with n-hexane or acetone to eliminate excess oleic acid before vacuum drying. google.com This multi-solvent approach ensures the removal of a broad spectrum of impurities with varying polarities.

Recrystallization: For achieving the highest purity, recrystallization is a powerful technique. This process involves dissolving the crude zinc oleate in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution. Ethanol has been identified as an effective solvent for the recrystallization of zinc oleate. rsc.org The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rochester.edu The slow evaporation of the solvent is another method used to grow single crystals of zinc oleate from an ethanol solution, indicating a high degree of purity. rsc.org

Precipitation and Centrifugation: Purification is often achieved by precipitating the zinc oleate from the reaction mixture and then separating it via centrifugation. For example, after synthesis, the addition of a non-solvent like ethanol can cause the zinc oleate to precipitate. acs.org The precipitate is then collected by centrifugation, and the supernatant containing dissolved impurities is discarded. This process can be repeated multiple times to enhance purity. mpg.de This precipitation-redispersion procedure is effective for washing and purifying nanoparticle precursors. researchgate.net

The effectiveness of these purification methods is typically verified using analytical techniques such as Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Powder X-ray Diffraction (PXRD) to confirm the chemical structure and crystalline phase of the purified zinc oleate. rsc.org

Yield Optimization Strategies

Maximizing the yield of zinc oleate involves the careful control of several reaction parameters. The goal is to drive the reaction to completion while minimizing the formation of byproducts and preventing product loss during workup.

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of the zinc precursor to oleic acid, is a critical factor influencing the reaction yield. A molar ratio of zinc acetate to oleic acid in the range of 1:1 to 1:3 has been investigated. google.com Optimizing this ratio ensures that the limiting reactant is fully consumed, thereby maximizing the conversion to zinc oleate. Using an excess of oleic acid can help drive the reaction forward, but it necessitates more rigorous purification steps to remove the unreacted acid. google.com

Reaction Temperature and Time: The temperature and duration of the reaction significantly impact both the reaction rate and the final yield. For the reaction between zinc acetate and oleic acid, a reflux temperature between 100-180°C for a period of 1-4 hours is suggested. google.com In another method, heating a solution of zinc chloride and sodium oleate to 70°C for 4 hours is employed to form the zinc-oleate complex. acs.org These parameters must be carefully optimized for a specific reaction setup to ensure complete reaction without causing thermal decomposition of the product.

Removal of Byproducts: In synthesis routes that produce volatile byproducts, their continuous removal can shift the reaction equilibrium towards the product side, thus increasing the yield. For instance, when zinc acetate reacts with oleic acid, acetic acid is formed as a byproduct. bu.edu Steaming out the acetic acid after the reflux period is a key step to drive the reaction to completion. google.com Any residual acetic acid can be further removed by extraction. google.com

By systematically controlling these parameters, it is possible to achieve high yields of zinc oleate. A patent describing a method involving the reaction of zinc acetate and oleic acid under a protective gas atmosphere reports a high reaction yield and a simple process suitable for industrialization. google.com

Below are data tables summarizing the impact of various parameters on the purification and yield of zinc oleate based on findings from research literature.

Table 1: Effect of Purification Method on Zinc Oleate Purity

| Purification Step | Reagents/Solvents Used | Impurities Targeted | Analytical Verification |

|---|---|---|---|

| Washing | Water, Ethanol, Methanol, Acetone | Unreacted salts, excess oleic acid, byproducts | FTIR, PXRD rsc.org |

| Solvent Extraction | n-Hexane | Excess oleic acid, organic impurities | - |

| Recrystallization | Ethanol | Broad range of impurities | Single-crystal X-ray Diffraction rsc.org |

| Precipitation | Ethanol, Isopropanol | Soluble impurities, unreacted precursors | - |

Table 2: Influence of Reaction Parameters on Zinc Oleate Yield

| Parameter | Investigated Range | Optimal Condition | Rationale |

|---|---|---|---|

| Molar Ratio (Zinc Acetate:Oleic Acid) | 1:1 to 1:3 | Dependent on specific process; excess oleic acid can drive reaction | Ensures complete consumption of limiting zinc precursor google.com |

| Reaction Temperature | 100°C - 180°C | Dependent on reactants and solvent system | Balances reaction rate against potential thermal decomposition google.com |

| Reaction Time | 1 - 4 hours | Sufficient time for reaction completion | Maximizes conversion of reactants to product google.com |

| Atmosphere | Air vs. Inert Gas (N₂) | Inert Gas | Prevents oxidation of oleic acid and zinc oleate at high temperatures google.com |

| Byproduct Removal | Acetic Acid | Continuous removal via distillation | Shifts equilibrium to favor product formation google.combu.edu |

Elucidation of Molecular Structure and Advanced Characterization Techniques for Zinc Oleate

Vibrational Spectroscopy for Functional Group Identification and Coordination Environment Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in zinc oleate (B1233923) and the coordination environment of the zinc ion. These techniques measure the vibrational modes of molecules, which are sensitive to bond types, molecular geometry, and intermolecular interactions.

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within the zinc oleate molecule. The infrared spectrum of zinc oleate displays several key absorption bands that confirm its structure. The most significant of these are the symmetric and antisymmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are indicative of the coordination mode between the zinc cation and the oleate ligands.

In zinc oleate, the carboxylate groups typically act as bridging bidentate ligands, coordinating to two different zinc atoms. This coordination is reflected in the FTIR spectrum by the presence of two strong absorption bands: the antisymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). The splitting of these carboxylate bands can indicate asymmetry in the zinc-oxygen bonds. rsc.org For instance, some studies have observed splitting in the νₐₛ(COO⁻) band, suggesting an asymmetric zinc center. rsc.org

The presence of the long alkyl chain of the oleate ligand is confirmed by the characteristic C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, which appear in the region of 2800-3000 cm⁻¹. The C=C stretching vibration from the double bond in the oleic acid chain is also observable, though it can sometimes be weak. uenr.edu.gh The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the formation of the zinc salt and the absence of unreacted oleic acid or water molecules. uenr.edu.gh

A comparative analysis of the FTIR spectra of oleic acid and zinc oleate clearly shows the disappearance of the carbonyl (C=O) stretching vibration of the carboxylic acid (around 1710 cm⁻¹) and the appearance of the characteristic carboxylate (COO⁻) stretching bands in zinc oleate. mdpi.com The frequency separation between the antisymmetric and symmetric carboxylate stretching bands can provide further insight into the coordination mode. researchgate.net

Table 1: Characteristic FTIR Absorption Bands of Zinc Oleate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~2924 | Antisymmetric -CH₂ stretching | uenr.edu.gh |

| ~2854 | Symmetric -CH₂ stretching | mdpi.com |

| ~1580-1610 | Antisymmetric carboxylate stretching (νₐₛ(COO⁻)) | mdpi.com |

| ~1549 & 1527 | Split antisymmetric carboxylate stretching (νₐₛ(COO⁻)) | uantwerpen.be |

| ~1398-1440 | Symmetric carboxylate stretching (νₛ(COO⁻)) | mdpi.commdpi.com |

| ~1464 | -CH₂ deformation | researchgate.net |

| ~722 | O-C=O bending | uenr.edu.gh |

Raman spectroscopy serves as a complementary technique to FTIR for the structural analysis of zinc oleate. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. crimsonpublishers.com A key advantage of Raman spectroscopy is its ability to detect vibrational modes that are weak or inactive in FTIR, such as certain symmetric vibrations. crimsonpublishers.com

In the context of zinc oleate, Raman spectroscopy can provide valuable information about the carbon-carbon double bond (C=C) in the oleate chain, which often gives a strong Raman signal. The position and intensity of this band can be sensitive to the conformation and local environment of the alkyl chain. Furthermore, Raman spectroscopy can be used to study the coordination of the carboxylate group to the zinc ion. The symmetric stretching vibration of the carboxylate group is typically strong in the Raman spectrum and can provide insights into the metal-ligand bonding.

While detailed Raman spectroscopic studies specifically on pure zinc oleate are less common in the readily available literature compared to FTIR, the technique has been applied in broader contexts involving metal carboxylates. For instance, in the study of complex systems like oil paints where zinc soaps form, Raman spectroscopy can help in identifying the different species present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for elucidating the detailed molecular structure, dynamics, and connectivity of atoms in zinc oleate. Both solid-state and solution-state NMR methods provide complementary information.

Solid-state NMR (ssNMR) is particularly useful for characterizing the structure of zinc oleate in its solid form, providing insights into the local environment of specific nuclei.

¹³C ssNMR: ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is used to analyze the carbon framework of the oleate ligand. rsc.org The spectrum reveals distinct resonances for the different carbon atoms in the alkyl chain, the vinyl carbons of the double bond (around 130 ppm), and the carboxylate carbon (around 180 ppm). researchgate.netnih.gov The presence of multiple resonances in the carboxylate region can indicate the existence of crystallographically inequivalent oleate ligands or different polymorphs. rsc.orgresearchgate.net For instance, studies have shown two distinct carboxylate resonances, suggesting two non-equivalent carboxylate ligands in the crystal structure. researchgate.netnih.gov

⁶⁷Zn ssNMR: Direct analysis of the zinc centers is possible through ⁶⁷Zn ssNMR, although it is challenging due to the low natural abundance (4.1%) and large quadrupole moment of the ⁶⁷Zn isotope, which leads to broad signals. rsc.org However, with the use of ultra-high magnetic fields, it has become possible to acquire ⁶⁷Zn NMR spectra of zinc carboxylates. rsc.orgrsc.org These spectra provide direct information about the coordination geometry and symmetry around the zinc ions. rsc.org Differences in the ⁶⁷Zn NMR parameters can be correlated with different structural motifs of the zinc carboxylate. rsc.org

¹⁷O ssNMR: ¹⁷O NMR, especially when coupled with isotopic labeling, offers a highly sensitive probe of the carboxylate oxygen environment. nih.govacs.org High-resolution ¹⁷O NMR studies on ¹⁷O-labeled zinc oleate have been able to resolve different oxygen environments within the carboxylate group. researchgate.netnih.gov Triple Quantum Magic Angle Spinning (3QMAS) experiments have identified multiple inequivalent oxygen sites, providing detailed information about the coordination of the oleate ligand to the zinc ion, including insights into Zn-O distances. nih.govacs.org

Solution-state NMR is primarily used to characterize the oleic acid precursor and can also provide information about the structure of zinc oleate in solution, although its solubility in common NMR solvents can be a limiting factor.

¹H NMR: ¹H NMR is routinely used to confirm the structure of the oleic acid precursor and to analyze the ligands in solution. uni-koeln.de The spectrum shows characteristic signals for the vinyl protons of the double bond (around 5.3 ppm), the protons alpha to the carboxylate group, and the long aliphatic chain. researchgate.net It can also be used to distinguish between bound and free ligands in solution. acs.org

¹³C NMR: Solution ¹³C NMR of oleic acid provides a detailed map of the carbon skeleton. Upon formation of zinc oleate, shifts in the carboxylate carbon resonance are observed, confirming the coordination to the zinc ion. researchgate.net

Table 2: Selected Solid-State NMR Data for Zinc Oleate

| Nucleus | Technique | Chemical Shift (ppm) | Assignment/Interpretation | Reference |

|---|---|---|---|---|

| ¹³C | CPMAS | ~181 | Carboxylate carbon | researchgate.netnih.gov |

| ¹³C | CPMAS | ~130 | Alkene carbons | researchgate.netnih.gov |

| ¹³C | CPMAS | 10-45 | Aliphatic carbons | researchgate.netnih.gov |

X-ray Diffraction (XRD) for Crystalline Structure and Nanoscale Arrangement

X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure of zinc oleate. It provides information on the arrangement of atoms in the crystal lattice, including unit cell parameters and the packing of the molecules.

The powder XRD pattern of zinc oleate is characterized by a series of sharp, regularly spaced reflections at low angles (2θ < 20°), which are indicative of a lamellar structure. rsc.orgcambridge.org These reflections correspond to the long d-spacing created by the packing of the long alkyl chains of the oleate ligands. cambridge.org The value of this long spacing is related to the length of the oleate molecule and the tilt angle of the chains with respect to the layers of zinc ions.

At higher angles, the XRD pattern shows more complex and less intense reflections that are related to the lateral packing of the alkyl chains and the structure of the zinc-carboxylate coordination network. rsc.orgcambridge.org The presence of a "kink" in the oleate chain due to the cis double bond influences the packing of the molecules and results in a different XRD pattern compared to its saturated counterpart, zinc stearate (B1226849). rsc.orgcambridge.org

Single-crystal X-ray diffraction has provided detailed molecular structures, revealing that the zinc ions are typically in a tetrahedral coordination environment, bridged by four carboxylate groups from different oleate ligands in a syn-anti arrangement. rsc.org Variations in the Zn-O bond lengths indicate an unsymmetrical bonding environment around the zinc centers. rsc.org XRD can also identify different polymorphs of zinc oleate, which may have different crystalline arrangements and physical properties. rsc.org

Table 3: Representative X-ray Diffraction Data for Zinc Oleate

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Interpretation | Reference |

|---|---|---|---|---|

| Low angles (<10°) | Large values | (00l) | Lamellar structure, long-range order of alkyl chains | rsc.orgcambridge.org |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Zinc oleate |

| Oleic acid |

| Zinc stearate |

| Zinc oxide |

| Zirconia |

| Carbon dioxide |

| Water |

| Zinc acetate (B1210297) |

| Trioctylamine |

| Ethanol (B145695) |

| Hexane |

| Sodium oleate |

| Copper oleate |

| Iron oleate |

| Zinc palmitate |

| Zinc linoleate |

| Lead stearate |

| Copper palmitate |

| Copper stearate |

| Lead palmitate |

| Lead oleate |

| Diethyl zinc |

| Zinc nitrate |

| Dodecanethiol |

| Indium oleate |

| Copper(II) chloride |

| Zinc(II) nitrate |

| Silver nitrate |

| Indium nitrate |

| Potassium oleate |

| Sodium hydroxide |

| Methanol (B129727) |

| Polyvinylpyrrolidone |

| Potassium hydroxide |

| Zinc chloride |

| Ammonium hydroxide |

| Cetyltrimethylammonium bromide |

| Adamantane |

| Linolenic acid |

| Linoleic acid |

| Palmitic acid |

| Stearic acid |

| Lead carbonate |

| Lead hydroxide |

| Lead tin yellow |

| Cinnabar |

| Mercury sulfide |

| Zinc pivalate |

| Zinc azelate |

| Zinc octanoate |

| Zinc nonanoate |

| Zinc decanoate |

| Zinc undecanoate |

| Zinc dodecanoate |

| Aluminum stearate |

| Samarium |

| Cobalt |

| Iron |

| Oxygen |

| Cadmium |

| Poly(ethylene glycol) |

| Tetrahydrofuran |

| Uracil |

| Epoxidized soybean oil |

| Diisononyl cyclohexane-1,2-dicarboxylate |

| Phosphite ester |

| Calcium |

| Sodium |

| Azelaic acid |

| Palmitate |

| Linoleate |

| Terephthalic acid |

| Magnesium formate |

| Calcium oxalate (B1200264) monohydrate |

| Iron |

| Copper |

| Zinc |

| Lead |

| Cesium |

| Bromine |

| Dodecylammonium |

| 10-undecenylphosphonate |

| Sulfur |

| Chlorine |

| Titanium |

| Silicon |

| Nitrogen |

| Hydrogen |

| Carbon |

| Methane |

| Ethane |

| Propane |

| Butane |

| Pentane |

| Hexane |

| Heptane |

| Octane |

| Nonane |

| Decane |

| Undecane |

| Dodecane |

| Tridecane |

| Tetradecane |

| Pentadecane |

| Hexadecane |

| Heptadecane |

| Octadecane |

| Nonadecane |

| Eicosane |

| Heneicosane |

| Docosane |

| Tricosane |

| Tetracosane |

| Pentacosane |

| Hexacosane |

| Heptacosane |

| Octacosane |

| Nonacosane |

| Triacontane |

| Hentriacontane |

| Dotriacontane |

| Tritriacontane |

| Tetratriacontane |

| Pentatriacontane |

| Hexatriacontane |

| Heptatriacontane |

| Octatriacontane |

| Nonatriacontane |

| Tetracontane |

| Hentetracontane |

| Dotetracontane |

| Tritetracontane |

| Tetratetracontane |

| Pentatetracontane |

| Hexatetracontane |

| Heptatetracontane |

| Octatetracontane |

| Nonatetracontane |

| Pentacontane |

| Henpentacontane |

| Dopentacontane |

| Tripentacontane |

| Tetrapentacontane |

| Pentapentacontane |

| Hexapentacontane |

| Heptapentacontane |

| Octapentacontane |

| Nonapentacontane |

| Hexacontane |

| Henhexacontane |

| Dohexacontane |

| Trihexacontane |

| Tetrahexacontane |

| Pentahexacontane |

| Hexahexacontane |

| Heptahexacontane |

| Octahexacontane |

| Nonahexacontane |

| Heptacontane |

| Henheptacontane |

| Doheptacontane |

| Triheptacontane |

| Tetraheptacontane |

| Pentaheptacontane |

| Hexaheptacontane |

| Heptaheptacontane |

| Octaheptacontane |

| Nonaheptacontane |

| Octacontane |

| Henoctacontane |

| Dooctacontane |

| Trioctacontane |

| Tetraoctacontane |

| Pentaoctacontane |

| Hexaoctacontane |

| Heptaoctacontane |

| Octaoctacontane |

| Nonaoctacontane |

| Nonacontane |

| Hennonacontane |

| Dononacontane |

| Trinonacontane |

| Tetranonacontane |

| Pentanonacontane |

| Hexanonacontane |

| Heptanonacontane |

| Octanonacontane |

| Nonanonacontane |

| Hectane |

| Oleylamine |

| Isopropanol |

| n-Butanol |

| Glycol |

Single-Crystal X-ray Diffraction of Zinc Oleate and Related Carboxylates

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information at the atomic level. The growth of suitable single crystals of long-chain metal carboxylates like zinc oleate is challenging due to their low solubilities and the tendency to form small, thin, fragile plates. nih.gov However, successful structure determination has been achieved, revealing key architectural features.

Researchers have reported the first single-crystal X-ray-determined structures of long-chain zinc carboxylates, including zinc oleate, which was recrystallized from ethanol. nih.govresearchgate.net The analysis confirmed that zinc oleate crystallizes in the monoclinic space group Pc. researchgate.net Its structure is characterized by a lamellar arrangement of sheets stacked perpendicular to the c-axis, with no interdigitation of the oleate chains. rsc.org

The local coordination environment around the zinc ion is nearly tetrahedral. nih.govrsc.org Each zinc atom is coordinated to the oxygen atoms of four different carboxylate groups. These carboxylate ligands act as bridges between two zinc atoms in a syn-anti configuration. rsc.org Variations in the Zn-O bond lengths within the structure suggest an unsymmetrical bonding environment around the zinc centers. rsc.org The packing arrangement of zinc oleate consists of these coordinated layers. nih.govrsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pc |

| Structural Motif | Lamellar sheets |

| Coordination Geometry | Nearly tetrahedral |

| Ligand Configuration | Bidentate bridging (syn-anti) |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk crystalline nature of zinc oleate. researchgate.net The PXRD patterns of zinc carboxylates are distinctive and confirm their layered structure. nih.gov

The patterns typically show a series of regularly spaced, high-intensity 00l reflections at low 2Θ angles (generally below 15°). nih.govrsc.org These reflections are indicative of the long-range lamellar ordering. At middle and higher angles, the reflections are irregularly spaced and have low intensity, which is a known characteristic of metal soaps. nih.govrsc.org In some cases, a multitude of PXRD peaks expected for a perfect crystal are not all visible, suggesting the presence of turbostratic disorder, where adjacent layers are rotated or translated relative to each other while maintaining their spacing. researchgate.net

PXRD is also used to confirm the purity of synthesized zinc oleate and to identify it in various matrices. researchgate.netepa.gov For instance, it has been used to create reference data for metal soaps found in paint films. epa.gov The technique can also track the conversion of zinc oleate precursors into other materials, such as zinc oxide (ZnO) nanoparticles, where the characteristic peaks of zinc oleate disappear and new peaks corresponding to the ZnO wurtzite structure emerge. uenr.edu.gh

| 2Θ Angle Range | Reflection Characteristics | Structural Implication |

|---|---|---|

| Low ( < 15°) | Regularly spaced, high-intensity 00l reflections | Confirms lamellar (layered) structure |

| Mid to High (> 15°) | Irregularly spaced, low-intensity reflections | Characteristic of metal soap crystal packing |

| All ranges | Reduced number of visible peaks compared to simulation | Indication of turbostratic disorder |

Electron Microscopy for Morphological and Nanostructural Characterization

Electron microscopy, including both scanning and transmission modes, provides unparalleled visualization of the morphology, aggregation, and nanostructure of zinc oleate and its derivatives. These techniques have been crucial in understanding the formation of zinc soap aggregates and the structure of related nanoparticles. researchgate.net

Scanning Electron Microscopy (SEM) of Zinc Oleate Aggregates

Scanning Electron Microscopy (SEM) is used to investigate the surface topology and morphology of materials. In the context of zinc oleate, SEM has been employed to visualize the formation and growth of crystalline zinc soap aggregates. researchgate.net Studies on reconstructed paint samples have used SEM to identify the initial stages of zinc soap precipitation, revealing how these aggregates form and are distributed within a matrix. researchgate.net

SEM analysis of nanoparticles synthesized from zinc-based precursors shows that particles can be spherical and may form agglomerates. nih.govsphinxsai.com When zinc oleate is used as a precursor or template, SEM can characterize the resulting structures, such as ZnO nanowires and olive-shaped nanorods. researchgate.net The technique provides essential information on the size, shape, and degree of aggregation of the final product. nih.govresearchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it indispensable for the detailed analysis of nanoparticles. TEM is used to determine the precise size, shape, and crystallinity of nanomaterials derived from or related to zinc oleate. uenr.edu.ghnih.gov

For example, when a zinc-oleate complex is used as a single-source precursor to synthesize zinc oxide (ZnO) nanoparticles, TEM analysis confirms the formation of well-crystalline nanoparticles. uenr.edu.gh These analyses can determine the average particle size, which was found to be 11 nm in one study. uenr.edu.gh Similarly, TEM has been used to characterize zinc oleate nanorods (ZOR), confirming their morphology. acs.org In other studies, TEM has revealed the spherical shape of zinc nanoparticles with sizes up to 59.57 nm and has been used to observe ZnO nanoparticles with sizes between 10-20 nm. nih.govinformaticsjournals.co.in High-resolution TEM (HRTEM) can even visualize the lattice fringes of crystalline nanoparticles, providing direct evidence of their atomic structure. uenr.edu.ghplos.org

| Material | Precursor/System | Observed Morphology | Reported Size | Citation |

|---|---|---|---|---|

| ZnO Nanoparticles | Zinc oleate complex | Crystalline | 11 nm (average) | uenr.edu.gh |

| Zinc Oleate Nanorods (ZOR) | Zinc acetate, oleic acid | Nanorods | Not specified | acs.org |

| Zinc Nanoparticles | Zn-polymer complex | Spherical | Up to 59.57 nm | nih.gov |

| ZnO Nanoparticles | Citrullus colocynthis extract | Round and oval | 10 - 20 nm | informaticsjournals.co.in |

Thermal Analysis for Decomposition Pathways and Phase Transitions

Thermal analysis techniques are critical for understanding the thermal stability, decomposition behavior, and phase transitions of zinc oleate. By monitoring changes in mass as a function of temperature, these methods reveal the processes that occur upon heating.

Thermogravimetric Analysis (TGA) of Zinc Oleate

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The TGA curve of zinc oleate provides a distinct decomposition profile. Studies show that zinc oleate undergoes a significant, continuous weight loss starting at approximately 150 °C and ending at around 500 °C, under a nitrogen atmosphere. uenr.edu.gh A major weight loss event is observed between 250 °C and 480-500 °C, which is attributed to the loss of the oleate moiety from the complex. uenr.edu.ghacs.org

This thermal decomposition is a key step in the synthesis of zinc oxide nanoparticles from zinc oleate precursors. uenr.edu.gh TGA is also used to evaluate the thermal stability of polymer systems incorporating zinc oleate. For instance, in polyvinyl chloride (PVC), zinc oleate acts as a heat stabilizer, but its degradation product, zinc chloride (ZnCl₂), can catalyze further decomposition of the polymer. mdpi.com

| Temperature Range (°C) | Observation | Attributed Process | Citation |

|---|---|---|---|

| 150 - 500 | Continuous weight loss | Decomposition of the complex | uenr.edu.gh |

| 250 - 480 | Actual weight loss period | Formation of Zinc Oleate Nanorods (ZOR) | acs.org |

| 250 - 560 | Substantial weight loss | Loss of the oleate moiety | uenr.edu.gh |

Differential Scanning Calorimetry (DSC) in Zinc Oleate Research

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This method is instrumental in studying the thermal properties of materials, including phase transitions such as melting and decomposition.

In the study of zinc oleate, DSC analysis reveals key information about its thermal stability and phase behavior. Research has shown that zinc oleate exhibits distinct thermal events at various temperatures. For instance, some studies have identified two endothermic transitions at 84 °C (357 K) and 100 °C (373 K), which are associated with the disordering of the methylene segments within the oleate chains. acs.org Other investigations focusing on solid solutions of zinc stearate and zinc oleate have noted a single melting endotherm for pure zinc oleate. acs.org

The thermal decomposition of zinc oleate has also been characterized using DSC in conjunction with thermogravimetric analysis (TGA). In one study, the onset of decomposition, defined as a 5% weight loss, was observed to begin at 313 °C for pure zinc oleate. researchgate.net Another analysis noted a continuous weight loss for zinc (II)-oleate in the range of 150 °C to 500 °C, with a significant reduction starting at approximately 250 °C and concluding around 500 °C. uenr.edu.gh When zinc oleate is heated in the presence of oleic acid, the decomposition process is reported to conclude at around 390 °C. indexacademicdocs.org These findings are crucial for applications involving the thermal decomposition of zinc oleate, such as in the synthesis of zinc oxide nanoparticles. uenr.edu.ghindexacademicdocs.org

The following table summarizes key thermal events for zinc oleate as identified by DSC in various research contexts.

Interactive Data Table: Thermal Events of Zinc Oleate identified by DSC

| Thermal Event | Temperature (°C) | Context/Observation | Reference(s) |

| Endothermic Transition | 84 °C (357 K) | Disordering of methylene segments | acs.org |

| Endothermic Transition | 100 °C (373 K) | Disordering of methylene segments | acs.org |

| Onset of Decomposition | 313 °C | 5% weight loss observed in TGA/DSC analysis | researchgate.net |

| Significant Decomposition | ~250 °C | Start of significant weight loss | uenr.edu.gh |

| End of Decomposition | ~500 °C | End of continuous weight loss process | uenr.edu.gh |

Mass Spectrometry Techniques for Compositional Verification and Ligand Analysis

Mass spectrometry is an essential analytical technique for the verification of chemical composition and the analysis of ligands in coordination compounds like zinc oleate. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have been effectively employed to characterize zinc oleate and its derivatives, particularly its thermal decomposition products. researchgate.net

Research utilizing MALDI-TOF has successfully identified specific zinc-containing species both before and after thermal treatment. researchgate.net Before thermolysis, a prominent peak is observed at a mass-to-charge ratio (m/z) of 975. researchgate.net This peak corresponds to the [Zn₂(oleate)₃]⁺ species, confirming the presence of a multinuclear zinc-oleate complex. researchgate.net

The power of mass spectrometry is further demonstrated in the analysis of the products formed during the thermal decomposition of zinc oleate. Upon heating, new peaks emerge in the mass spectrum, indicating the formation of zinc oxo clusters, which are precursors to zinc oxide growth. researchgate.net Specifically, new signals at m/z 1683 and m/z 3020 have been identified. researchgate.net These correspond to the formation of the zinc oxo clusters [Zn₄O(oleate)₅]⁺ and [Zn₇O₂(oleate)₉]⁺, respectively. researchgate.net This detailed ligand and cluster analysis provides critical insights into the reaction mechanisms involved in the synthesis of nanoparticles from zinc oleate precursors. Other mass spectrometry methods, including Electrospray Ionization (ESI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), have also been utilized for the broader analysis of the oleic acid ligand and its isotopically labeled forms. acs.org

The table below presents the key zinc oleate species identified by MALDI-TOF mass spectrometry and their corresponding mass-to-charge ratios.

Interactive Data Table: Zinc Oleate Species Identified by MALDI-TOF Mass Spectrometry

| Identified Species | Formula | Mass-to-Charge Ratio (m/z) | Condition | Reference(s) |

| Dizinc trioleate complex | [Zn₂(oleate)₃]⁺ | 975 | Before thermal decomposition | researchgate.net |

| Zinc oxo cluster | [Zn₄O(oleate)₅]⁺ | 1683 | After thermal decomposition | researchgate.net |

| Zinc oxo cluster | [Zn₇O₂(oleate)₉]⁺ | 3020 | After thermal decomposition | researchgate.net |

Theoretical and Computational Chemistry Approaches to Zinc Oleate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding characteristics of zinc oleate (B1233923) and related systems. nih.govarxiv.orgabinit.org DFT calculations allow for the prediction of various properties, including optimized geometries, energies, and the nature of chemical bonds, providing insights that are often difficult to obtain through experimental methods alone. irjet.netresearchgate.netscience.gov

Modeling Zinc-Oxygen Coordination and Ligand Interactions

DFT calculations have been instrumental in elucidating the coordination environment of the zinc ion in zinc oleate and similar carboxylate complexes. These calculations help in understanding the nature of the zinc-oxygen (Zn-O) bonds and the interactions between the zinc center and the oleate ligands.

Studies have shown that zinc can coordinate with ligands in various geometries, including tetrahedral, trigonal bipyramidal, and octahedral arrangements, accommodating different numbers of ligands. nih.gov In the context of zinc carboxylates, DFT calculations can determine the most stable coordination modes. For instance, in zinc acetate (B1210297), a related zinc carboxylate, DFT calculations have been used to model stable pseudotetrahedral chelates. nih.gov The interaction of zinc oleate with surfaces, such as zinc selenide (B1212193) (ZnSe), has been modeled using DFT, revealing the strong attachment of the oleate ligand to the surface. rsc.org

Furthermore, DFT calculations have been employed to understand the binding of carboxylate ligands to zinc oxide (ZnO) surfaces. These studies show that the adsorption of carboxylic acids or carboxylates onto the ZnO surface is a crucial initial step in the formation of zinc carboxylate complexes. mdpi.com The calculations can distinguish between different adsorption modes, such as monodentate and bidentate coordination, and predict their relative stabilities. nih.gov For example, research on the interaction of oleate with a siderite surface using DFT revealed the formation of a covalent bond between the oxygen of the oleate and the iron atom on the surface, which is analogous to the Zn-O bond in zinc oleate systems. mdpi.com

The table below summarizes key findings from DFT studies on zinc-ligand interactions.

| System | Key Findings from DFT Calculations | Reference |

|---|---|---|

| Zinc Oleate on ZnSe | Strong attachment of the oleate ligand to the ZnSe surface. | rsc.org |

| Zinc Acetate | Formation of stable pseudotetrahedral chelates. | nih.gov |

| Carboxylic Acids on ZnO | Adsorption of the carboxylate onto the ZnO surface is the initial step in complex formation. | mdpi.com |

| Oleate on Siderite | Formation of a covalent bond between the oleate oxygen and the surface metal atom. | mdpi.com |

Prediction of Spectroscopic Signatures of Zinc Oleate

DFT calculations are also a valuable tool for predicting and interpreting the spectroscopic signatures of zinc oleate. nih.govresearchgate.net By calculating the electronic and vibrational properties of the molecule, DFT can help assign features in experimental spectra, such as those from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

For instance, DFT calculations have been used to simulate the vibrational frequencies of zinc carboxylate complexes, which can be compared with experimental IR spectra to confirm the coordination mode of the carboxylate group. researchgate.net The calculated vibrational frequencies can help distinguish between monodentate, bidentate bridging, and bidentate chelating coordination modes.

In the realm of NMR spectroscopy, DFT has been used to calculate chemical shifts. mdpi.com For ¹⁷O NMR of ¹⁷O-labeled zinc oleate, DFT calculations have shown that the isotropic chemical shift is highly sensitive to the Zn-O distance, with a small change of 0.08 Å potentially leading to a significant shift of ~40 ppm. nih.gov This sensitivity allows for very detailed insights into the coordination mode of the oleate ligand and the Zn-O distances. nih.govacs.org

Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. nih.gov By calculating the energies of electronic transitions, TD-DFT can help to understand the UV-Vis absorption properties of zinc oleate and related complexes. nih.gov

The following table presents examples of how DFT is used to predict spectroscopic properties.

| Spectroscopic Technique | Predicted Property | Significance | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Distinguishes between different carboxylate coordination modes. | researchgate.net |

| ¹⁷O NMR Spectroscopy | Isotropic Chemical Shifts | Provides detailed information on Zn-O bond distances. | nih.gov |

| UV-Vis Spectroscopy (TD-DFT) | Electronic Transition Energies | Helps understand and predict the electronic absorption spectrum. | nih.govnih.gov |

Molecular Dynamics (MD) Simulations for Aggregation Behavior and Interfacial Phenomena

Molecular dynamics (MD) simulations provide a computational microscope to study the dynamic behavior of molecules over time, offering valuable insights into the aggregation of zinc oleate and its behavior at interfaces. aalto.fimdpi.comarxiv.org These simulations can model the interactions between multiple zinc oleate molecules and their environment, revealing mechanisms that are not easily accessible through experiments. aps.org

MD simulations have been used to study the aggregation of similar metal carboxylate systems. For instance, simulations of zinc acetate in supercritical water have shown that the molecules are prone to aggregate. researchgate.net In the context of zinc oleate, MD simulations can explore how individual molecules come together to form larger clusters or micelles in different solvents. This is particularly relevant for understanding its role as a precursor in nanoparticle synthesis or as a surface ligand.

The behavior of zinc oleate at interfaces is another area where MD simulations are highly beneficial. For example, reactive molecular dynamics simulations have been used to study the functionalization of ZnO nanoparticles with oleic acid. nih.gov These simulations show that the oleic acid chains can be stably chemisorbed onto the nanoparticle surface through monodentate or bidentate binding of the carboxylate groups to the surface zinc atoms. nih.gov The simulations also reveal how the oleate chains interact with each other and the solvent, influencing the stability and properties of the functionalized nanoparticle. nih.gov

Furthermore, MD simulations can be used to predict interfacial properties such as interfacial tension. rsc.org This is important for understanding how zinc oleate behaves in multiphase systems, for example, in emulsions or at the interface between an organic and an aqueous phase.

The table below highlights applications of MD simulations in studying zinc oleate and related systems.

| Area of Study | Key Insights from MD Simulations | Reference |

|---|---|---|

| Aggregation | Tendency of zinc carboxylates to form aggregates in solution. | researchgate.net |

| Nanoparticle Functionalization | Stable chemisorption of oleate on ZnO nanoparticle surfaces via monodentate or bidentate binding. | nih.gov |

| Interfacial Properties | Prediction of interfacial tension and behavior in multiphase systems. | rsc.org |

| Aggregation of Aβ-peptides | Zinc binding can accelerate the aggregation of Aβ-peptides by altering their structure. | plos.orgresearchgate.net |

Quantum Chemical Modeling of Reaction Pathways Involving Zinc Oleate

Quantum chemical modeling, particularly using DFT, is crucial for elucidating the reaction pathways in which zinc oleate participates. acs.orgdiva-portal.orgmdpi.com These computational methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers, providing a detailed understanding of reaction mechanisms. diva-portal.org

One of the key applications of quantum chemical modeling is in understanding the formation of zinc oleate itself. For instance, the reaction between a zinc precursor, like zinc acetate, and oleic acid can be modeled to understand the ligand exchange process and the thermodynamics of the reaction.

Furthermore, the role of zinc oleate as a precursor in the synthesis of nanoparticles, such as ZnSe or ZnO, can be investigated. researchgate.net Computational models can shed light on the decomposition of zinc oleate and the subsequent nucleation and growth of the nanoparticles. For example, in the synthesis of ZnSe, zinc oleate serves as the zinc precursor, and understanding its reactivity is key to controlling the size and shape of the resulting nanocrystals. rsc.orgresearchgate.net

DFT calculations have also been used to study the reactivity of zinc carboxylates in catalytic processes. While not specific to zinc oleate, studies on other zinc carboxylates can provide analogous insights. For example, DFT has been used to investigate the reaction mechanisms of zinc-containing enzymes where a zinc-carboxylate moiety is part of the active site. diva-portal.org These studies reveal how the zinc center and the carboxylate ligand cooperate to catalyze reactions, such as hydrolysis. nih.govdiva-portal.org

The table below summarizes the application of quantum chemical modeling to understand reactions involving zinc-carboxylate systems.

| Reaction Type | Insights from Quantum Chemical Modeling | Reference |

|---|---|---|

| Nanoparticle Synthesis | Elucidation of precursor decomposition and nanocrystal growth mechanisms. | researchgate.net |

| Enzymatic Catalysis | Understanding the role of the zinc-carboxylate active site in lowering reaction barriers. | diva-portal.org |

| Ligand Exchange | Modeling the thermodynamics and kinetics of the formation of zinc carboxylate complexes. | acs.org |

Computational Analysis of Surface Interactions and Adsorption Mechanisms

Computational methods, primarily DFT, are extensively used to analyze the interaction of zinc oleate with various surfaces and to elucidate the mechanisms of its adsorption. mdpi.comresearchgate.netacs.orgsemanticscholar.org These studies are critical for applications where zinc oleate is used as a surface-modifying agent, such as in the passivation of quantum dots or as a collector in mineral flotation.

DFT calculations can determine the most favorable adsorption sites and geometries of zinc oleate on a given surface. For example, studies on the adsorption of oleate on mineral surfaces have shown that the carboxylate group can bind to surface metal ions through chemisorption. mdpi.com The calculations can quantify the strength of this interaction by determining the adsorption energy. rsc.orgresearchgate.net

The electronic structure of the surface-adsorbate system can also be analyzed to understand the nature of the bonding. Mulliken population analysis, for instance, can reveal the extent of charge transfer between the oleate ligand and the surface atoms, indicating the formation of covalent or ionic bonds. mdpi.com

In the context of quantum dots (QDs), DFT calculations have been used to model the binding of oleate ligands to the QD surface. nih.gov This is crucial for understanding how the ligands passivate surface defects and influence the electronic and optical properties of the QDs. Studies have shown that the binding geometry of the ligands can affect the electronic coupling between the ligand and the QD, which in turn impacts the QD's performance in optoelectronic devices. nih.gov For instance, DFT calculations combined with experimental data have helped to understand how zinc oleate can suppress the formation of an oxide layer on InP quantum dots, leading to enhanced photoluminescence. mdpi.com

The table below provides examples of computational studies on the surface interactions of oleate.

| Surface | Key Findings from Computational Analysis | Reference |

|---|---|---|

| Siderite (FeCO₃) | Chemisorption of oleate via covalent bond formation with surface Fe atoms. | mdpi.com |

| ZnSe | Strong interaction and binding of zinc oleate to the ZnSe surface. | rsc.org |

| PbS Quantum Dots | Binding geometry of carboxylate ligands influences electronic coupling with the QD. | nih.gov |

| InP Quantum Dots | Zinc oleate suppresses surface oxidation. | mdpi.com |

Mechanistic Investigations of Zinc Oleate Reactivity and Interaction Dynamics

Catalytic Mechanisms Involving Zinc Oleate (B1233923) in Organic Transformations

Zinc oleate demonstrates significant catalytic activity in several organic reactions, most notably in transesterification and polymerization processes. The mechanisms underlying this catalysis involve the coordination chemistry of the zinc ion and the specific nature of the oleate ligand.

Transesterification Reaction Mechanisms Mediated by Zinc Oleate

Zinc oleate has proven to be an effective catalyst for transesterification reactions, particularly in the context of biodiesel production. researchgate.netresearchgate.net The proposed mechanisms highlight the role of the zinc cation as a Lewis acid.

One of the debated mechanisms involves the initial coordination of the triglyceride's carbonyl group to the Zn(II) ion. conicet.gov.ar However, an alternative and more favored mechanism suggests the initial coordination of the alcohol (e.g., methanol) to the zinc center, followed by a carboxylate shift. conicet.gov.aracs.org This co-coordination of the triglyceride with an alkoxide-like species is considered the preferred pathway. conicet.gov.ar

The reaction environment, particularly the polarity of the medium and the presence of other species, can influence the dominant mechanism. For instance, in the transesterification of soybean oil, zinc oleate is soluble in the non-polar oil phase at reaction temperatures and recrystallizes at room temperature, which aids in its separation and recovery. researchgate.net It has been observed that during the reaction, zinc oleate can transform into zinc glycerolate, another active species. researchgate.netresearchgate.net

The catalytic activity is also dependent on the nature of the fatty acids present. In the presence of free fatty acids (FFAs), the oleate ligands on the zinc center can be exchanged with the FFAs to be esterified. researchgate.netacs.org This ability to simultaneously catalyze both transesterification of triglycerides and esterification of FFAs makes zinc oleate a robust catalyst for processing low-cost feedstocks with high FFA content. researchgate.net

Table 1: Key Factors in Zinc Oleate-Mediated Transesterification

| Factor | Role and Mechanistic Implication |

| Zinc (II) Ion | Acts as a Lewis acid, coordinating with either the triglyceride or the alcohol to activate the substrate. |

| Oleate Ligand | Can be exchanged with free fatty acids in the reaction mixture, enabling the esterification of FFAs. |

| Alcohol (e.g., Methanol) | Coordinates to the zinc center, forming an alkoxide-like intermediate that is crucial for the nucleophilic attack. |

| Temperature | Influences the solubility of the catalyst and the reaction kinetics. Higher temperatures can lead to the formation of zinc glycerolate. |

| Reaction Medium | The non-polar nature of the oil phase facilitates the dissolution of zinc oleate at reaction temperatures. |

Polymerization Reactions Initiated or Mediated by Zinc Oleate

While the use of zinc oleate as a primary initiator in polymerization is less common than traditional radical or ionic initiators, it can play a mediating role, particularly in coordination polymerization. The principles of such reactions often draw parallels with Ziegler-Natta catalysis, where a transition metal center coordinates with a monomer, facilitating its insertion into a growing polymer chain. libretexts.org

In the context of zinc-based catalysts, the initiation step would involve the formation of an alkene-metal complex. The π-bond of the monomer coordinates to an empty orbital on the zinc atom. libretexts.org The propagation then proceeds through the repeated insertion of monomer units into the zinc-carbon bond.

The specific role of the oleate ligand in these systems would be to modify the electronic and steric environment of the zinc center, thereby influencing the catalyst's activity and the stereochemistry of the resulting polymer. Chain transfer and termination reactions can also occur, limiting the molecular weight of the polymer. libretexts.org While detailed mechanistic studies specifically on zinc oleate in polymerization are not as extensive as for other applications, the fundamental principles of coordination polymerization provide a framework for understanding its potential role. mdpi.comuc.edu

Surface Adsorption and Interfacial Interactions of Zinc Oleate with Various Substrates

The amphiphilic nature of zinc oleate, with its polar zinc carboxylate head and nonpolar oleate tail, dictates its behavior at interfaces. This property is fundamental to its role as a stabilizer and surface modifier.

The adsorption of zinc oleate onto a substrate is driven by a combination of forces, including Lewis acid-base interactions, van der Waals forces, and potentially hydrogen bonding. researchgate.netacs.org The zinc carboxylate head can interact strongly with polar surfaces, such as those of metal oxides or other inorganic nanoparticles. For instance, in the presence of zinc oxide nanorods, the oleic acid functional group of zinc oleate can interact with the nanorod surface, influencing the alignment of surrounding molecules, such as liquid crystals. acs.org This interaction can reduce the surface energy of the substrate. acs.org

The long, nonpolar oleate chains then extend away from the surface, creating a lyophilic layer that can prevent the agglomeration of nanoparticles in nonpolar solvents. This steric stabilization is a key principle in the synthesis of stable colloidal dispersions. The strength of the interaction between the zinc oleate and the substrate surface is crucial and can be influenced by factors such as the chemical nature of the substrate, the solvent, and the temperature. oaes.cc

Role of Zinc Oleate as a Precursor in Materials Synthesis Reactions

Zinc oleate is widely used as a precursor for the synthesis of various nanomaterials, particularly zinc-containing nanoparticles. Its decomposition under controlled conditions allows for the formation of well-defined nanostructures.

Mechanism of Metal Oxide Nanoparticle Formation from Zinc Oleate

The thermal decomposition of zinc oleate in a high-boiling point solvent is a common method for producing zinc oxide (ZnO) nanoparticles. uenr.edu.gh The mechanism involves the decomposition of the zinc oleate complex at elevated temperatures, leading to the formation of ZnO nuclei. uenr.edu.gh

In some synthesis routes, particularly those involving alcohols, the formation of ZnO can proceed through a metal-catalyzed esterification reaction at temperatures lower than those required for direct thermal decomposition. google.com In this process, the alcohol reacts with the oleate ligand to form an ester, and the zinc center is converted to a zinc-hydroxy species, which can then dehydrate to form ZnO. google.com

The presence of other surfactants or coordinating agents in the reaction mixture can influence the nucleation and growth stages, allowing for control over the size and shape of the resulting nanoparticles. rsc.org For example, the use of a mixture of oleic acid and oleyl alcohol can lead to the formation of complex ZnO nanostructures. jst.go.jp

Growth Mechanisms of 1D and Other Nanostructures from Zinc Oleate

Zinc oleate can also serve as a precursor for the growth of one-dimensional (1D) nanostructures like nanorods and nanowires, as well as other complex morphologies. jst.go.jp The growth mechanism often involves a solution-based approach where the controlled decomposition of the precursor leads to anisotropic growth.

The formation of different morphologies is often attributed to the selective adsorption of oleate ligands or other capping agents onto specific crystallographic facets of the growing nanostructure. jst.go.jp For example, the strong binding of oleic acid to the Zn-terminated (0001) surface of ZnO can inhibit growth in that direction, promoting the formation of 2D plate-like structures. jst.go.jp

The vapor-liquid-solid (VLS) mechanism is a well-established model for the growth of 1D nanostructures, although it is more commonly associated with vapor-phase synthesis methods. mdpi.commdpi.comrsc.orgresearchgate.net In a solution-phase context, a similar principle of anisotropic growth driven by a catalyst or a specific growth-directing agent can be applied. The decomposition of zinc oleate provides the zinc source, and by controlling the reaction conditions such as temperature, precursor concentration, and the presence of additives, the growth can be directed to form various nanostructures. jst.go.jprsc.org

Elucidation of Decomposition Mechanisms of Zinc Oleate Under Controlled Environments

The decomposition of zinc oleate under controlled environments is a critical area of study, particularly for its application as a precursor in the synthesis of zinc oxide (ZnO) nanoparticles. uenr.edu.ghacs.org Understanding the mechanistic pathways, intermediate species, and the influence of environmental parameters is essential for controlling the properties of the final products. Techniques such as Thermogravimetric Analysis (TGA) and Mass Spectrometry are instrumental in elucidating these complex processes.

Thermogravimetric analysis reveals that the decomposition of zinc oleate is characterized by a distinct thermal profile. Unlike other metal oleates such as iron(III) oleate and copper(II) oleate which exhibit two separate weight-loss stages, zinc oleate typically displays a single, continuous weight loss. uenr.edu.gh This process occurs over a broad temperature range, generally starting around 150°C and completing by approximately 500°C. uenr.edu.gh A minor initial weight loss, often observed around 100°C, is generally attributed to the evaporation of absorbed moisture. uenr.edu.gh The primary and significant weight loss, corresponding to the decomposition of the oleate ligands, commences at higher temperatures. uenr.edu.ghacs.org Research indicates this substantial decomposition phase begins around 250°C and continues up to 480-500°C. uenr.edu.ghacs.org

The controlled thermal decomposition of zinc oleate ultimately yields zinc oxide. mdpi.com The mechanism is thought to involve the cleavage of the carbon-oxygen bond within the oleate ligand. rsc.org Detailed analysis of the decomposition process has identified the formation of intermediate species. Using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, researchers have observed the formation of zinc oxo clusters during thermolysis. researchgate.net These clusters are considered key intermediates in the pathway to forming ZnO. researchgate.net

The surrounding chemical environment can also influence the decomposition pathway. For instance, when zinc oleate is decomposed in the presence of iron oleate, the forming iron oxide phase can catalyze the decomposition of the zinc oleate. acs.org When incorporated into a polymer matrix like Polyvinyl Chloride (PVC) as a heat stabilizer, its decomposition is linked to the degradation of the polymer, which involves dechlorination followed by the decomposition of the resulting polyene structures. mdpi.com

Detailed Research Findings

Investigations into the thermal degradation of zinc oleate provide specific data on its stability and decomposition profile. The following tables summarize key findings from thermal analysis and product identification studies.

Table 1: Thermogravimetric Analysis (TGA) Data for Zinc Oleate Decomposition

| Parameter | Observed Finding | Source |

| Decomposition Profile | Single, continuous weight loss | uenr.edu.gh |

| Initial Weight Loss | Minor loss around 100°C (attributed to moisture) | uenr.edu.gh |

| Main Decomposition Onset | Approximately 250°C | uenr.edu.ghacs.org |

| Decomposition Range | 150°C - 500°C | uenr.edu.gh |

| Weight Loss Completion | ~480°C - 500°C | uenr.edu.ghacs.org |

Table 2: Identified Decomposition Products of Zinc Oleate

| Product Type | Identified Species | Detection Method | Source |

| Intermediate | Zinc Oxo Cluster: [Zn₄O(oleate)₅]⁺ | MALDI-TOF MS | researchgate.net |

| Intermediate | Zinc Oxo Cluster: [Zn₇O₂(oleate)₉]⁺ | MALDI-TOF MS | researchgate.net |

| Intermediate | Zinc Complex: [Zn₂(oleate)₃]⁺ | MALDI-TOF MS | researchgate.net |

| Final Product | Zinc Oxide (ZnO) | Assumed from TGA residue and use in synthesis | uenr.edu.ghmdpi.com |

Advanced Applications and Technological Implementations of Zinc Oleate in Diverse Fields Excluding Biomedical and Direct Human Applications

Tribology and Lubrication Science: Zinc Oleate (B1233923) as an Anti-wear and Friction Modifier Additive

Zinc oleate has demonstrated efficacy as an additive in lubrication science, contributing to the reduction of friction and wear in mechanical systems. Studies indicate that its incorporation into base oils can significantly alter the tribological behavior of interacting surfaces, particularly under mixed and boundary lubrication regimes. The mechanism is often attributed to the formation of protective films on metal surfaces, which mitigate direct contact and subsequent material degradation.

Research has shown that metal oleates, including zinc oleate, can influence the transition points between different lubrication regimes. When added to engine oil, zinc oleate has been observed to reduce the contact friction coefficient. Comparative studies suggest that while tin oleate may offer greater friction reduction, zinc oleate provides a notable improvement. Furthermore, anti-wear tests have indicated that zinc oleate contributes to a reduction in wear spot diameter, suggesting its role in protecting surfaces from abrasive and adhesive wear. The effectiveness of zinc oleate in reducing friction and wear is thought to be primarily due to adsorption processes on the metal surfaces, rather than significant tribochemical reactions tribology.rsresearchgate.net.

Table 1: Tribological Performance of Zinc Oleate in Lubricant Formulations

| Additive/Condition | Friction Coefficient Reduction | Wear Spot Diameter Reduction | Reference |

| Zinc Oleate in engine oil | 5.5–8.5 % | 20–30 % | tribology.rsresearchgate.net |

| Zinc Oleate in industrial oil | 10–20 % | Not specified | tribology.rs |

Coating Technologies and Surface Engineering Applications

In the realm of coating technologies, zinc oleate serves a specific functional role, primarily as a drier in paints, resins, and varnishes mfa.orgpatsnap.comncats.io. Driers are metallic soaps that accelerate the drying process of oil-based coatings by catalyzing the oxidation and polymerization of unsaturated fatty acids present in the binders. Zinc oleate, being a zinc salt of oleic acid, contributes to the formation of a hard, durable film by promoting cross-linking reactions within the coating matrix. This property makes it valuable in formulations where controlled and efficient drying is required. While zinc oxide (ZnO) nanoparticles have been explored for various coating applications, including self-cleaning and anti-UV coatings chemrxiv.orgmdpi.com, zinc oleate's primary documented role in coatings is as a drying agent.

Environmental Remediation and Adsorption Technologies

The removal of heavy metals from industrial wastewater is a critical environmental concern, with zinc being identified as a significant pollutant in various effluents analis.com.mymdpi.comnih.govacs.orgmdpi.com. While extensive research has focused on various nanomaterials and biomass-derived adsorbents for capturing zinc ions from aqueous solutions, direct evidence of zinc oleate's application as a primary adsorbent in environmental remediation is not prominently featured in the reviewed literature.

Studies have detailed the use of materials like activated carbon, chitosan-based composites, and metal oxides (such as ZnO) for adsorbing zinc and other heavy metals analis.com.mymdpi.comnih.govacs.orgmdpi.com. These materials often function through mechanisms like ion exchange, chemisorption, and physical entrapment. For instance, eucalyptus seed activated carbon has demonstrated a Langmuir monolayer adsorption capacity of 80.37 mg/g for zinc removal nih.gov. Similarly, polyethylene (B3416737) glycol diacrylate-3-sulfopropyl methacrylate (B99206) potassium salt (PEGDA-SMP) hydrogel showed an adsorption capacity of 117.647 mg/g for Zn²⁺ ions acs.org. While zinc compounds are central to these remediation efforts, specific applications of zinc oleate as an adsorbent for heavy metal removal have not been detailed in the provided search results.

Environmental Fate and Ecotoxicological Considerations of Zinc Oleate in Natural Systems Focus on Ecosystems and Environmental Transport

Biodegradation Pathways and Environmental Persistence of Zinc Oleate (B1233923)

The environmental persistence of zinc oleate is primarily attributed to its metallic component. Zinc is a persistent element and cannot be biodegraded. trjfas.org Once introduced into the environment, the zinc moiety will persist, transforming between various chemical species depending on the physicochemical conditions of the soil and water. trjfas.org

The degradation of zinc oleate involves the breakdown of the oleate portion of the molecule. Oleic acid, a common monounsaturated fatty acid, is readily biodegradable by a wide range of microorganisms. tdl.orgnih.gov Studies on other metal oleates, such as copper and aluminum oleate, have shown that while the presence of the metal can inhibit or slow the initiation of microbial growth, the oleate chain is eventually utilized and degraded by soil organisms like Pseudomonas aeruginosa. tdl.org The biodegradation pathway for the oleate component likely follows the β-oxidation process, a common metabolic route for breaking down fatty acids.

Dissociation: The initial step is the dissociation into zinc ions (Zn²⁺) and oleate ions in the presence of water.

Oleate Biodegradation: The oleate fraction is metabolized by microorganisms. tdl.orgnih.gov